molecular formula C12H21N5O8 B14251902 L-Seryl-L-serylglycylglycylglycine CAS No. 370137-83-0

L-Seryl-L-serylglycylglycylglycine

Katalognummer: B14251902
CAS-Nummer: 370137-83-0
Molekulargewicht: 363.32 g/mol
InChI-Schlüssel: HCUUJICDDDAULO-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-serylglycylglycylglycine is a peptide compound composed of a sequence of amino acids: L-serine, L-serine, glycine, glycine, and glycine This compound is part of a broader class of peptides that play crucial roles in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-serylglycylglycylglycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-serylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various amino acid derivatives and protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while substitution reactions can produce modified peptides with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-serylglycylglycylglycine has several scientific research applications, including:

    Biochemistry: Studying peptide interactions, enzyme-substrate relationships, and protein folding.

    Medicine: Investigating potential therapeutic uses, such as drug delivery systems and peptide-based treatments.

    Industry: Developing new materials, catalysts, and biotechnological processes.

Wirkmechanismus

The mechanism of action of L-Seryl-L-serylglycylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors, enzymes, or other proteins, influencing various biological processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways, enzymatic reactions, or structural functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Seryl-L-phenylalaninamide hydrochloride:

    Glycyl-L-proline ethyl ester: A dipeptide with distinct properties and uses.

Uniqueness

L-Seryl-L-serylglycylglycylglycine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

370137-83-0

Molekularformel

C12H21N5O8

Molekulargewicht

363.32 g/mol

IUPAC-Name

2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H21N5O8/c13-6(4-18)11(24)17-7(5-19)12(25)16-2-9(21)14-1-8(20)15-3-10(22)23/h6-7,18-19H,1-5,13H2,(H,14,21)(H,15,20)(H,16,25)(H,17,24)(H,22,23)/t6-,7-/m0/s1

InChI-Schlüssel

HCUUJICDDDAULO-BQBZGAKWSA-N

Isomerische SMILES

C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Kanonische SMILES

C(C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.